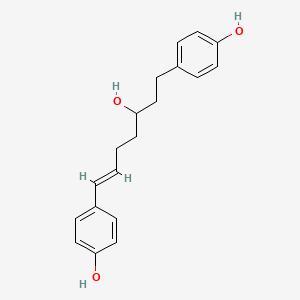

1,7-Bis(4-hydroxyphenyl)hept-6-en-3-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1,7-Bis(4-hydroxyphenyl)hept-6-en-3-ol is a phenolic compound found in the roots of Alpinia galangay . It is also known as Compound M32 . The compound has a molecular formula of C19H22O3 and a molecular weight of 298.4 .

Molecular Structure Analysis

The compound is a diarylheptanoid that is hept-6-en-3-ol substituted by two 4-hydroxyphenyl groups at the terminal carbon atoms . The structure can be represented by the SMILES string: OC(CC/C=C/c1ccc(O)cc1)CCC2=CC=C(O)CC2 .Physical And Chemical Properties Analysis

The compound is a powder with a molecular weight of 298.38 and a formula of C19H22O3 . It is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc .Aplicaciones Científicas De Investigación

Inhibition of SARS-CoV-2

1,7-Bis(4-hydroxyphenyl)hept-6-en-3-ol, also known as N-17, has been identified as a compound with outstanding inhibitory activity against SARS-CoV-2 . It targets the nucleocapsid (N) protein of the virus, which plays a crucial role in the life cycle of SARS-CoV-2 . The binding of N-17 to the N-terminal domain of N protein (N-NTD) has been validated using drug affinity responsive target stability assays . N-17 exhibited excellent anti-viral activity against HCoV-OC43 and SARS-CoV-2, with EC50 values of 0.16 ± 0.01 μM and 0.17 ± 0.07 μM, respectively . This discovery may contribute to the development of promising therapeutic agents for COVID-19 .

Inhibition of Lipid Peroxidation

1,7-Bis(4-hydroxyphenyl)hept-6-en-3-ol has been found to inhibit lipid peroxidation more potently than alpha-tocopherol . Lipid peroxidation is a process in which free radicals “steal” electrons from the lipids in cell membranes, resulting in cell damage. This process is involved in several diseases such as atherosclerosis and cancer. Therefore, compounds that can inhibit lipid peroxidation have potential therapeutic applications .

Safety and Hazards

Mecanismo De Acción

Target of Action

1,7-Bis(4-hydroxyphenyl)hept-6-en-3-ol, also known as Compound M32, is a natural product that can be isolated from Curcuma longa L The primary targets of this compound are not explicitly mentioned in the available literature

Mode of Action

It has been shown to inhibit no production , suggesting that it may interact with enzymes or receptors involved in the synthesis or signaling of nitric oxide.

Result of Action

1,7-Bis(4-hydroxyphenyl)hept-6-en-3-ol has been shown to induce apoptosis in lung cancer cells by suppressing autophagy flux and activating the p38 pathway . This suggests that it may have potential anti-cancer effects.

Propiedades

IUPAC Name |

4-[(E)-3-hydroxy-7-(4-hydroxyphenyl)hept-6-enyl]phenol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22O3/c20-17(10-7-16-8-13-19(22)14-9-16)4-2-1-3-15-5-11-18(21)12-6-15/h1,3,5-6,8-9,11-14,17,20-22H,2,4,7,10H2/b3-1+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLWUXTFOZZSNLD-HNQUOIGGSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCC(CCC=CC2=CC=C(C=C2)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1CCC(CC/C=C/C2=CC=C(C=C2)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80670109 |

Source

|

| Record name | 4,4'-[(1E)-5-Hydroxyhept-1-ene-1,7-diyl]diphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80670109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,7-Bis(4-hydroxyphenyl)hept-6-en-3-ol | |

CAS RN |

1083195-05-4 |

Source

|

| Record name | 4,4'-[(1E)-5-Hydroxyhept-1-ene-1,7-diyl]diphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80670109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4,10-Bis[(1-oxido-2-pyridinyl)methyl]-1,4,7,10-tetraazacyclododecane-1,7-diacetic Acid](/img/structure/B589962.png)